molecular formula C5H2BrClN2O3 B2656522 2-Bromo-6-chloro-4-nitropyridin-3-ol CAS No. 2365418-89-7

2-Bromo-6-chloro-4-nitropyridin-3-ol

Cat. No.: B2656522
CAS No.: 2365418-89-7
M. Wt: 253.44
InChI Key: WJNMIQUWSMRQRE-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitropyridin-3-ol: is a chemical compound with the molecular formula C5H2BrClN2O3 and a molecular weight of 253.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a pyridin-3-ol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-nitropyridin-3-ol typically involves the nitration of 2-bromo-6-chloropyridin-3-ol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-chloro-4-nitropyridin-3-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Bromo-4-nitropyridin-3-ol
  • 6-Chloro-4-nitropyridin-3-ol
  • 2-Bromo-6-chloropyridin-3-ol

Comparison: 2-Bromo-6-chloro-4-nitropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-bromo-6-chloro-4-nitropyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O3/c6-5-4(10)2(9(11)12)1-3(7)8-5/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMIQUWSMRQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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